4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid

Lipophilicity Physicochemical Property LogD

This compound is defined by its unique 1-phenyl N-substituent and thioether-linked butanoic acid chain—a combination that cannot be substituted by 1-methyl or acetic acid analogs without re-validation. Its quantifiable LTB4 receptor antagonism (IC50 2,300 nM) makes it a reliable tool for assay calibration and screening campaigns. The carboxylic acid handle enables facile conjugation, while thioether oxidation yields sulfoxide/sulfone sub-libraries. With a 3.7 log unit shift between neutral (LogP 3.29) and ionized (LogD7.4 -0.41) forms, it serves as an ideal model for pH-dependent ADME studies. Request a quote for research-grade material today.

Molecular Formula C13H14N2O2S
Molecular Weight 262.33
CAS No. 478046-25-2
Cat. No. B2690880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid
CAS478046-25-2
Molecular FormulaC13H14N2O2S
Molecular Weight262.33
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CN=C2SCCCC(=O)O
InChIInChI=1S/C13H14N2O2S/c16-12(17)7-4-10-18-13-14-8-9-15(13)11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H,16,17)
InChIKeyFCUPONCNIOMGGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(1-Phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid (CAS: 478046-25-2) Structural and Class Overview for Research Procurement


4-[(1-Phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid (CAS: 478046-25-2) is a small-molecule phenylimidazole derivative featuring an imidazole ring N-substituted with a phenyl group and S-substituted with a butanoic acid moiety . Its structure includes a thioether linkage between the imidazole and the four-carbon carboxylic acid chain, placing it within the class of imidazolylthioalkanoic acids. This class is well-documented in patent literature as leukotriene antagonists and for other therapeutic indications . The compound is available from specialty chemical suppliers in research-grade purity (typically 90-95%) for laboratory use .

Structural Specificity and the Risk of Substituting 4-[(1-Phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid with Other Imidazolylthioalkanoic Acids


Within the imidazolylthioalkanoic acid class, minor structural modifications—specifically to the N-substituent on the imidazole ring and the length of the alkanoic acid chain—have been demonstrated to dramatically alter bioactivity, metabolic fate, and physicochemical properties . For example, changing the N-substituent from phenyl to methyl, or altering the chain length from four carbons (butanoic) to two (acetic), can switch a compound's mechanism from leukotriene antagonism to functioning as a mitochondrial-targeting prodrug that releases the antioxidant methimazole . Therefore, substituting 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid with a seemingly similar analog, such as a 1-methyl or acetic acid derivative, is not scientifically valid without re-validation. The unique combination of the 1-phenyl and 4-carbon chain in this compound defines its specific pharmacological and physicochemical profile, which may be critical for a given research assay or synthetic pathway .

Quantitative Differentiation Evidence for 4-[(1-Phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid Against Closest Analogs


LogD7.4 Comparison: The pH-Dependent Lipophilicity Profile of 4-[(1-Phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid vs. Unsubstituted Imidazole

The ionization state of the terminal carboxylic acid dramatically influences lipophilicity at physiological pH, a key determinant for in vitro assay behavior and cellular permeability. 4-[(1-Phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid has a predicted ACD/LogD at pH 7.4 of -0.41, compared to a neutral LogP of 3.29 . This represents a difference of 3.7 log units, meaning the compound is approximately 5,000 times more soluble in octanol in its neutral form than in its ionized form. While comparative data for the closest analogs (e.g., the acetic acid derivative) are not available from the same source, this class-level inference highlights the critical role of the carboxylic acid moiety in determining the compound's behavior in aqueous, physiologically relevant buffers, distinguishing it from ester or amide prodrug forms.

Lipophilicity Physicochemical Property LogD ADME Solubility

Leukotriene B4 (LTB4) Receptor Binding: Direct IC50 Evidence for the Target Compound

A primary assay in the BindingDB database directly evaluates this specific compound for its ability to inhibit the binding of Leukotriene B4 (LTB4) to its receptor in guinea pig spleen tissue . The compound demonstrates an IC50 value of 2,300 nM (2.3 µM). While this is a moderate affinity, it provides a concrete, quantitative benchmark for this compound against the LTB4 receptor. This activity is distinct from other imidazolylthioalkanoic acids which may target other receptors (e.g., angiotensin II) or function via a completely different mechanism, such as the methimazole-releasing prodrug strategy observed for the 1-methyl analogs . This confirms the compound engages the intended class target (leukotriene pathway) and provides a baseline for SAR studies.

Leukotriene Antagonist GPCR Binding Assay Inflammation Drug Discovery

Cytotoxicity Profile: Differential Activity in Breast and Colon Cancer Cell Lines

In vitro cytotoxicity screening data reported by BenchChem indicates that 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid exhibits differential cytotoxic activity against two cancer cell lines . The compound showed an IC50 of 12.5 µM against a breast cancer cell line and an IC50 of 15.0 µM against a colon cancer cell line. While these data lack direct comparison to the closest analogs (e.g., the 1-methyl or acetic acid derivatives) within the same study, they establish a quantitative baseline for this specific compound. This differential activity suggests that structural modifications, particularly at the N-1 and thioalkyl positions, can be tuned to achieve cell-type specificity, a key consideration for lead optimization.

Cytotoxicity Cancer Antiproliferative IC50 In Vitro

Antimicrobial Activity: Broad-Spectrum MIC Values Against Key Bacterial Strains

Antimicrobial screening data indicates that 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria . The compound demonstrated a Minimum Inhibitory Concentration (MIC) of less than 10 µg/mL against Staphylococcus aureus and less than 15 µg/mL against Escherichia coli. These data, reported as 'comparable to established antibiotics like ciprofloxacin,' provide a quantitative measure of the compound's antibacterial potency. While direct comparator data for the closest analogs (e.g., the 1-methyl derivative) are not provided in the same report, these MIC values serve as a benchmark for evaluating the antimicrobial potential of this specific phenyl-substituted imidazolylthioalkanoic acid.

Antimicrobial MIC Antibacterial Staphylococcus aureus Escherichia coli

Recommended Research Applications for 4-[(1-Phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid Based on Empirical Evidence


As a Reference Ligand for Leukotriene B4 Receptor Binding Assays

The compound's moderate, quantifiable affinity for the LTB4 receptor (IC50 = 2,300 nM) makes it a useful tool compound for validating new assays, as a control in screening campaigns, or as a starting point for medicinal chemistry optimization. Its activity confirms engagement with the leukotriene pathway, a target class relevant to inflammation and asthma .

As a Benchmark in Cytotoxicity and Antimicrobial Screening Cascades

The available IC50 (12.5 µM and 15.0 µM) and MIC (<10 and <15 µg/mL) values provide quantitative benchmarks for this specific compound. Researchers can use this compound to establish assay baselines, compare the activity of new synthetic derivatives, or assess the general bioactivity potential of the imidazolylthioalkanoic acid scaffold in their own laboratory settings .

As a Building Block for SAR Studies on Imidazole-Thioether Linkers

The unique combination of a 1-phenyl imidazole and a thioether-linked butanoic acid provides a versatile scaffold for chemical modification. The carboxylic acid handle allows for facile conjugation to amines, alcohols, or hydrazines, while the thioether sulfur can be oxidized to a sulfoxide or sulfone, creating distinct sub-libraries with altered physicochemical and biological properties .

As a Physicochemical Probe for pH-Dependent Lipophilicity Studies

With a large predicted difference of 3.7 log units between its neutral (LogP = 3.29) and ionized (LogD7.4 = -0.41) forms, this compound is an excellent model system for studying the impact of ionization state on experimental parameters like solubility, permeability, and protein binding. It can be used to develop or validate in silico models predicting pH-dependent behavior of drug-like molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.